molecular formula C24H41NO3 B051887 p-Nitrophenyl octadecyl ether CAS No. 123974-61-8

p-Nitrophenyl octadecyl ether

Cat. No.: B051887
CAS No.: 123974-61-8
M. Wt: 391.6 g/mol
InChI Key: JJZZSCOZPPVDBT-UHFFFAOYSA-N
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Description

p-Octadecyloxynitrobenzene is a nitroaromatic compound known for its unique chemical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. The compound has a molecular formula of C24H41NO3 and contains several functional groups, including a nitro group and an ether group .

Scientific Research Applications

p-Octadecyloxynitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility in organic solvents.

    Industry: It is used in the development of advanced materials and nanotechnology .

Preparation Methods

The synthesis of p-Octadecyloxynitrobenzene typically involves the nitration of octadecyloxybenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating. Industrial production methods may involve large-scale nitration reactors with efficient cooling systems to manage the heat generated during the reaction .

Chemical Reactions Analysis

p-Octadecyloxynitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, chlorine, bromine, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of p-Octadecyloxynitrobenzene involves its interaction with molecular targets through its nitro and ether groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo reduction and oxidation reactions makes it a versatile tool in studying redox processes and pathways .

Comparison with Similar Compounds

p-Octadecyloxynitrobenzene can be compared with other nitroaromatic compounds such as nitrobenzene and dinitrobenzene. While all these compounds share the nitro group, p-Octadecyloxynitrobenzene’s long alkyl chain (octadecyl group) provides it with unique solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles .

Similar compounds include:

  • Nitrobenzene
  • Dinitrobenzene
  • Octadecyloxybenzene

These compounds differ in their alkyl chain length and the number of nitro groups, which influence their chemical behavior and applications.

Properties

IUPAC Name

1-nitro-4-octadecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZZSCOZPPVDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401317
Record name p-Octadecyloxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123974-61-8
Record name p-Octadecyloxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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